![molecular formula C12H16BrNO3S B12554898 4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 143155-91-3](/img/structure/B12554898.png)
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a thiazinane ring with a dione functionality. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for an extended period, usually around 48 hours. The product is then purified using column chromatography and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazinane ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiocyanate, under mild to moderate heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation with hydrogen peroxide could produce a sulfoxide or sulfone derivative.
科学研究应用
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the manufacture of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism of action of 4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazinane ring can also interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
4-(2-Bromoethoxy)phenylboronic acid: This compound shares the bromoethoxyphenyl moiety but differs in the presence of a boronic acid group instead of the thiazinane ring.
Chalcone Derivatives: Compounds like (E)-1-(2-(2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one have similar bromoethoxyphenyl groups but differ in their overall structure and functional groups.
Uniqueness
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its combination of a b
属性
CAS 编号 |
143155-91-3 |
|---|---|
分子式 |
C12H16BrNO3S |
分子量 |
334.23 g/mol |
IUPAC 名称 |
4-[4-(2-bromoethoxy)phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C12H16BrNO3S/c13-5-8-17-12-3-1-11(2-4-12)14-6-9-18(15,16)10-7-14/h1-4H,5-10H2 |
InChI 键 |
PUOYVLGEBDAGPI-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
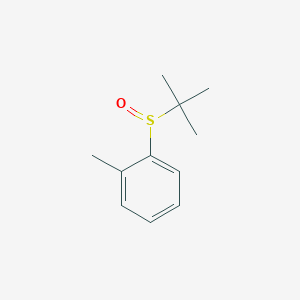
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
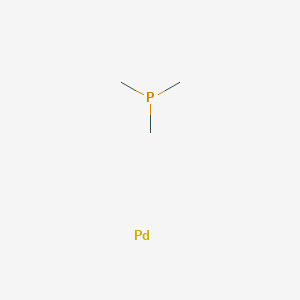
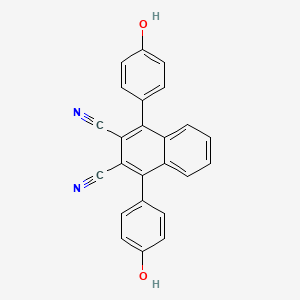

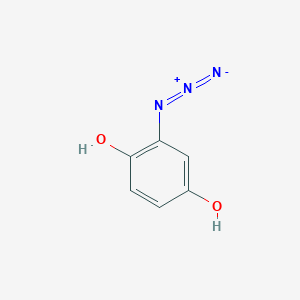
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


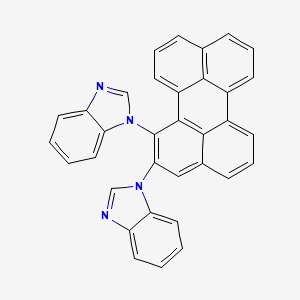
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
